4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O5S2 and its molecular weight is 529.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibitory Activity
4-Amino-N-(4-sulfamoylphenyl)benzamide, a related compound, was used to synthesize acridine sulfonamide compounds, which were investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA). These compounds showed inhibitory activity against the cytosolic isoforms hCA I, II, and VII (Ulus et al., 2013).
Antibacterial Evaluation
1,3,4-Oxadiazole, sulfamoyl, and piperidine functionalities were used to synthesize derivatives, which exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).
Complexation with Metal Ions
Tosylated 4-aminopyridine and other sulfonylated compounds, which are structurally related, were synthesized and complexed with Ni(II) and Fe(II) ions, suggesting potential applications in pharmaceutical and chemical industries (Orie et al., 2021).
Synthesis and Reactions of Pyrimidine Derivatives
2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, a compound with a structure containing elements similar to 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, underwent various reactions to produce new oxopyrazolinylpyridines and related compounds (Ahmed et al., 2002).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamides, structurally similar to the queried compound, were synthesized and tested as inhibitors of carbonic anhydrase isoenzymes hCA I, II, IV, and XII, exhibiting nanomolar inhibitory concentrations (Supuran et al., 2013).
Complexation and Biological Potential
4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, a related compound, was synthesized and complexed with metal ions, indicating potential for enhanced biological and catalytic applications (Orie et al., 2021).
Metabolic Pathways and Excretion Studies
GDC-0449, a compound with a similar structure, underwent extensive metabolism in rats and dogs, highlighting the importance of understanding metabolic pathways and excretion in drug development (Yue et al., 2011).
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S2/c1-17-4-3-15-29(16-17)36(33,34)22-9-5-19(6-10-22)23(30)27-20-7-11-21(12-8-20)35(31,32)28-24-25-14-13-18(2)26-24/h5-14,17H,3-4,15-16H2,1-2H3,(H,27,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKSQZFYGZHBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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